Cas no 1036897-65-0 (methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate)

Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate is a bicyclic organic compound featuring a ketone and ester functional group, making it a versatile intermediate in synthetic chemistry. Its rigid bicyclo[3.2.1]octane scaffold provides structural stability, while the carbonyl and carboxylate moieties offer reactive sites for further derivatization. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and fine chemicals, due to its ability to undergo selective transformations such as nucleophilic additions or reductions. Its well-defined stereochemistry (endo configuration) ensures predictable reactivity, making it valuable for stereoselective synthesis. The compound is typically handled under standard laboratory conditions, with stability suitable for diverse synthetic applications.
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate structure
1036897-65-0 structure
Product name:methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate
CAS No:1036897-65-0
MF:C10H14O3
MW:182.216363430023
CID:5818821
PubChem ID:13370220

methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate
    • 1036897-65-0
    • SCHEMBL15106250
    • P19185
    • AKOS000319938
    • PB39443
    • methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
    • PS-15705
    • SY143100
    • EN300-111178
    • Methylendo-8-oxobicyclo[3.2.1]octane-3-carboxylate
    • P19202
    • MFCD09837132
    • PB43972
    • Methyl8-oxobicyclo[3.2.1]octane-3-carboxylate
    • 95685-34-0
    • CS-0309414
    • EN300-7352830
    • methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate
    • Methyl (1S,5R)-8-oxobicyclo[3.2.1]octane-3-carboxylate
    • SCHEMBL15106248
    • MFCD31697795
    • AKOS006329039
    • PS-15706
    • Inchi: 1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3
    • InChI Key: WMZCFOIZQHYOKP-UHFFFAOYSA-N
    • SMILES: C12C(=O)C(CC1)CC(C(OC)=O)C2

Computed Properties

  • Exact Mass: 182.094294304g/mol
  • Monoisotopic Mass: 182.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.4Ų

methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96486-250MG
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate
1036897-65-0 97%
250MG
¥ 2,560.00 2023-04-06
eNovation Chemicals LLC
D630245-500MG
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate
1036897-65-0 97%
500mg
$800 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96486-5G
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate
1036897-65-0 97%
5g
¥ 19,206.00 2023-04-06
Enamine
EN300-7352830-2.5g
methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate, endo
1036897-65-0 95%
2.5g
$1370.0 2023-05-30
Enamine
EN300-7352830-0.5g
methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate, endo
1036897-65-0 95%
0.5g
$546.0 2023-05-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96486-500MG
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate
1036897-65-0 97%
500MG
¥ 4,270.00 2023-04-06
Enamine
EN300-7352830-0.1g
methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate, endo
1036897-65-0 95%
0.1g
$241.0 2023-05-30
abcr
AB595427-500mg
Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate; .
1036897-65-0
500mg
€1033.60 2024-04-20
1PlusChem
1P01MAXU-500mg
methylendo-8-oxobicyclo[3.2.1]octane-3-carboxylate
1036897-65-0 97.00%
500mg
$667.00 2023-12-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96486-1g
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate
1036897-65-0 97%
1g
¥6402.0 2024-04-26

Additional information on methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate

Methyl Endo-8-Oxobicyclo[3.2.1]octane-3-carboxylate (CAS No. 1036897-65-0): An Overview of Its Structure, Synthesis, and Applications

Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate (CAS No. 1036897-65-0) is a unique and structurally complex compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its bicyclic framework and the presence of a ketone and ester functional group, offers a rich platform for exploring various chemical transformations and biological activities.

The molecular structure of methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate is particularly noteworthy due to its intricate three-dimensional arrangement. The bicyclo[3.2.1]octane core, which is a common motif in natural products, provides a rigid scaffold that can influence the compound's conformational stability and reactivity. The presence of the ketone group at the 8-position and the ester group at the 3-position further adds to the compound's chemical diversity and potential for functionalization.

Recent advances in synthetic chemistry have led to the development of efficient methods for the synthesis of methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate. One notable approach involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the bicyclic core. These methods have not only improved the yield and purity of the final product but also expanded the scope for introducing various substituents at different positions of the molecule.

In addition to its synthetic utility, methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate has shown promising biological activities that make it a valuable candidate for drug discovery and development. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways, including cancer and neurodegenerative disorders. For instance, research has shown that this compound can selectively inhibit certain kinases, which are key regulators of cellular signaling pathways.

The pharmacological properties of methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate have been further explored through in vitro and in vivo studies. In cell-based assays, it has exhibited potent cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. Moreover, preliminary studies in animal models have indicated that this compound can cross the blood-brain barrier, making it a promising candidate for treating neurological conditions.

Despite its promising biological activities, further research is needed to fully understand the mechanism of action of methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate. Ongoing studies are focused on elucidating its binding interactions with target proteins and identifying any off-target effects that may influence its therapeutic potential. Additionally, efforts are being made to optimize its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects.

In conclusion, methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate (CAS No. 1036897-65-0) represents a fascinating compound with significant potential in both synthetic chemistry and medicinal applications. Its unique structure and diverse chemical properties make it an attractive target for further investigation and development as a novel therapeutic agent.

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Amadis Chemical Company Limited
(CAS:1036897-65-0)methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate
A1023161
Purity:99%
Quantity:1g
Price ($):873.0